molecular formula C10H17NO3 B3174006 (1R,6S)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 951766-54-4

(1R,6S)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No. B3174006
CAS RN: 951766-54-4
M. Wt: 199.25 g/mol
InChI Key: MMPWHAJQEZIIEH-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R,6S)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate” is a chemical compound . It is a derivative of 7-Oxabicyclo[4.1.0]heptane , which has a molecular weight of 98.1430 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . Another study reported the synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes .


Molecular Structure Analysis

The molecular structure of 7-Oxabicyclo[4.1.0]heptane, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI for 7-Oxabicyclo[4.1.0]heptane is InChI=1S/C6H10O/c1-2-4-6-5(3-1)7-6/h5-6H,1-4H2 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the enamine fragment of the reactants reacts with PIDA, which makes this reaction a new way to synthesize pyran fused 2-acetoxy-NH-aziridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound 7-Oxabicyclo[4.1.0]heptane include a molecular weight of 98.1430 .

Future Directions

The future directions in the research of similar compounds involve the development of more strategies for their synthesis, in particular, approaches that enable the late-stage diversification of the bridgehead substituents . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .

properties

IUPAC Name

tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-4-7-8(6-11)13-7/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPWHAJQEZIIEH-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,6S)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 2
(1R,6S)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 3
Reactant of Route 3
(1R,6S)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 4
(1R,6S)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 5
Reactant of Route 5
(1R,6S)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 6
Reactant of Route 6
(1R,6S)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.